molecular formula C15H25BrOSi B140189 4-Bromophenoxytriisopropylsilane CAS No. 193966-77-7

4-Bromophenoxytriisopropylsilane

Cat. No.: B140189
CAS No.: 193966-77-7
M. Wt: 329.35 g/mol
InChI Key: HFFWXPIQBUOVFO-UHFFFAOYSA-N
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Description

4-Bromophenoxytriisopropylsilane is an organosilicon compound with the molecular formula C15H25BrOSi. It is a colorless to light yellow liquid that is soluble in organic solvents such as chloroform, ether, and dichloromethane . This compound is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromophenoxytriisopropylsilane can be synthesized through the reaction of 4-bromophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromophenoxytriisopropylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield iodophenoxytriisopropylsilane, while oxidation reactions can produce phenoxytriisopropylsilane derivatives .

Scientific Research Applications

4-Bromophenoxytriisopropylsilane has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-bromophenoxytriisopropylsilane involves its interaction with specific molecular targets. The compound can act as a silylating agent, introducing the triisopropylsilyl group into various substrates. This modification can alter the chemical and physical properties of the substrates, making them suitable for further reactions and applications .

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenoxytriisopropylsilane
  • 4-Fluorophenoxytriisopropylsilane
  • 4-Iodophenoxytriisopropylsilane

Uniqueness

4-Bromophenoxytriisopropylsilane is unique due to the presence of the bromine atom, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications. Compared to its analogs, the bromine atom provides distinct reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

(4-bromophenoxy)-tri(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BrOSi/c1-11(2)18(12(3)4,13(5)6)17-15-9-7-14(16)8-10-15/h7-13H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFFWXPIQBUOVFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BrOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336773
Record name (4-Bromo-phenoxy)-triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193966-77-7
Record name (4-Bromo-phenoxy)-triisopropylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 193966-77-7
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Synthesis routes and methods I

Procedure details

To a stirred solution of p-bromophenol (5) (4.0 g, 23.1 mmol) in DCM (40 ml) was added triisopropylsilyl chloride (5 ml, 23.4 mmol). The reaction mixture was cooled to 0° C. and imidazole (3.94 g, 57.9 mmol) was added and the mixture was stirred at 0° C. for 30 minutes then allowed to warm to ambient temperature over 12 hours. The reaction mixture was diluted with ether and sequentially washed with 0.5 M HCl (2×), sat. aq. NaHCO3, water and brine then dried over MgSO4. The crude product was purified by bulb to bulb distillation (boiling point: 149–150° C. at 2.0 mmHg) to give 6 as a clear oil (6.23 g, 82% yield): 1H-NMR (400 MHz, chloroform-d) δ7.30 (d, J=8.8 Hz, 2H), 6.75 (d, J=8.8 Hz, 2H), 1.24 (septet, J=7.2 Hz, 3H), 1.09 (d, J=7.2 Hz, 18H); 13C-NMR (100 MHz, chloroform-d) δ155.2, 132.2, 121.7, 113.2, 17.8, 12.6; FTIR (thin film) 2945, 2892, 2867, 1586, 1487, 1274, 909, 883, 828, 732 cm−1; HRMS (EI+) for C15H25BrOSi calcd. 328.0858 found 328.0844.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.94 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
82%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-bromophenol (25.1 g, 146 mmol), and imidazole (19.9 g, 292 mmol) in 1,2-dichloroethane (150 mL) at 23° C. was added triisopropylsilylchloride (34.4 mL, 161 mmol). The mixture was stirred for 12 h and poured onto saturated aqueous NH4Cl (400 mL), followed by extraction with CH2Cl2 (3×200 mL). The combined extracts were washed with brine (300 mL), dried (Na2SO4), and concentrated in vacuo to give a pale yellow oil which was crude oil was purified via short-path distillation (0.5 mmHg, 130° C.) to yield (4-Bromo-phenoxy)-triisopropylsilane as a colorless oil (53.0 g, 99% yield). Rf 0.81 (3:1 hexanes/EtOAc) IR (thin film) 2945, 2892, 2867 cm−1. 1H NMR (300 MHz, CDCl3) δ 7.30 (2H, d, J=9 Hz), 6.75 (2H, d, J=9 Hz), 1.29-1.18 (3H, m), 1.08 (18H, d, J=7 Hz). 13C NMR (75 MHz, CDCl3) δ 155.0, 132.0, 121.5, 112.9, 17.6, 12.4. HRMS calcd. for C15H26OSiBr (MH+) 329.0936, found 329.0937.
Quantity
25.1 g
Type
reactant
Reaction Step One
Quantity
19.9 g
Type
reactant
Reaction Step One
Quantity
34.4 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 4-bromophenol (17.3 g, 100 mmole) in dry DMF (100 mL) at RT was added imidazole (13.62 g, 200 mmole), followed by triisopropylsilyl chloride (22.5 mL, 105 mmole). After 4 hr the mixture was diluted with H2O (50 mL) and extracted with hexanes (3×75 mL). The combined organic layers were dried over MgSO4, filtered, and concentrated to give the title compound (32.23 g, 100%) as a clear oil which was used without purification: 1H NMR (300 MHz, CDCl3) δ 7.29 (d, J=6 Hz, 2 H), 6.71 (d, J=6 Hz, 2 H), 1.22 (m, 3 H), 1.09 (m, 18 H).
Quantity
17.3 g
Type
reactant
Reaction Step One
Quantity
13.62 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
100%

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